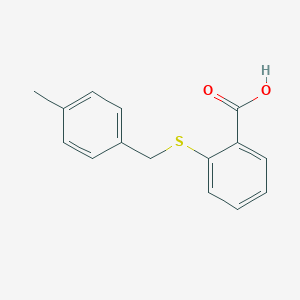

1-Furfuryl-3-(P-Tolylsulfonyl)-Urea

描述

Synthesis Analysis

The synthesis of furfuryl and urea-derived compounds involves coupling purified furfural with urea under specific conditions to afford compounds like 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea with improved yields and definite structural affirmation. These compounds are characterized using techniques such as GC-MS, IR, H-NMR, and C-NMR, confirming their molecular structures (Orie et al., 2018).

Molecular Structure Analysis

Characterization techniques like GC-MS, FTIR, and 1H-NMR are utilized to determine the molecular structure of synthesized compounds. For instance, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was characterized, revealing insights into its molecular composition and potential for medicinal applications due to its activity against various pathogens (Donlawson et al., 2020).

Chemical Reactions and Properties

Furfuryl and urea-derived compounds undergo various chemical reactions, contributing to their broad spectrum of activity. The susceptibility of different pathogens to synthesized compounds highlights their chemical properties and potential applications in developing novel drugs. The interaction with pathogens like Escherichia coli and Salmonella typhi showcases the compounds' antibacterial properties (Donlawson et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the practical applications of these compounds. For example, the condensation of furfural with urea yields difurfurilidentriurea, showing different crystallinity levels based on the synthetic procedure, which impacts its stability and melting point. These properties are essential for its potential applications in various industries (Martínez-García et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with various pathogens and potential for pharmaceutical applications, define the utility of furfuryl and urea-derived compounds. Their broad spectrum of activity against different bacteria and the ability to undergo various chemical reactions make them promising candidates for novel drug development and other applications (Donlawson et al., 2020).

科学研究应用

Synthesis and Bioactivity

In the field of biochemistry, the synthesis of furfural derivatives, including those related closely to 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea, demonstrates significant bioactivity against various pathogens. For instance, furfural coupled with urea has shown broad spectrum activity against pathogens like Escherichia coli and Salmonella typhi, suggesting potential for the development of novel drugs (Donlawson et al., 2020).

Material Science Applications

In material science, derivatives of 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea have been explored for their utility in creating novel materials. For example, urea-functionalized Metal-Organic Frameworks (MOFs) exhibit outstanding adsorption capacities for gases like SO2, indicating their potential in gas storage and separation technologies (Tannert et al., 2021). Additionally, polyurethane materials incorporating furfuryl components show promising properties for self-healing applications, highlighting their importance in developing advanced polymers (Du et al., 2014).

Environmental Remediation

Furfural and its derivatives, including 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea, find applications in environmental remediation as well. Research into nitrification inhibitors reveals that furfural compounds can significantly retard the nitrification rates of fertilizers, providing a means to control nitrogen release in agricultural settings and potentially reducing environmental pollution (Sahrawat et al., 1977). Furthermore, the degradation of sulfonylurea herbicides, which share structural similarities with 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea, has been studied under various abiotic factors, contributing to understanding the environmental fate of these compounds (Saha & Kulshrestha, 2002).

属性

IUPAC Name |

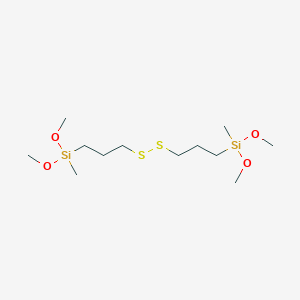

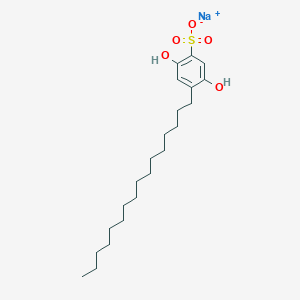

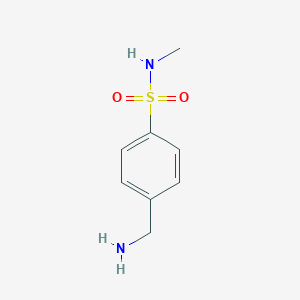

1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-10-4-6-12(7-5-10)20(17,18)15-13(16)14-9-11-3-2-8-19-11/h2-8H,9H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRADFUIPKZARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Furfuryl-3-(P-Tolylsulfonyl)-Urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)